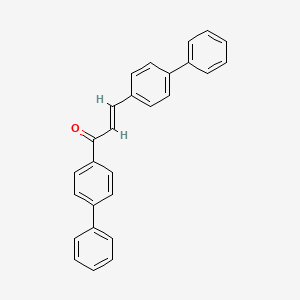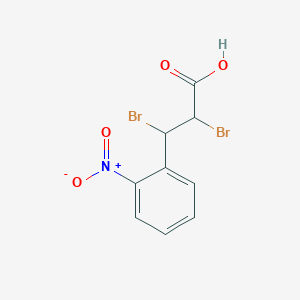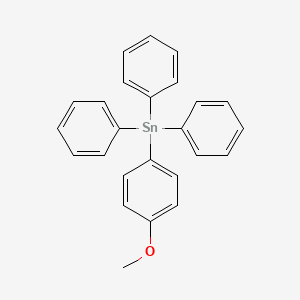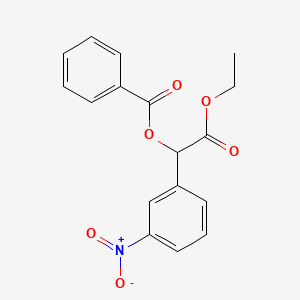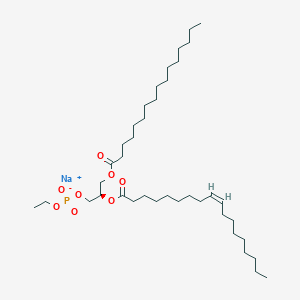
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt is a phosphatidylethanol, a type of glycerophospholipid formed by the substitution of ethanol for the lipid headgroup by the enzyme phospholipase D . This compound is significant in various biological and chemical contexts due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt typically involves the enzymatic reaction of phospholipase D with phosphatidylcholine in the presence of ethanol . This reaction substitutes the choline headgroup with ethanol, forming phosphatidylethanol.
Industrial Production Methods: Industrial production of this compound often employs large-scale enzymatic processes, ensuring high yield and purity. The use of bioreactors and controlled reaction conditions, such as temperature and pH, are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated oleoyl chain, leading to the formation of peroxides and other oxidative products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Phospholipases such as phospholipase A2 and phospholipase D are typically used under physiological conditions (pH 7.4, 37°C).
Major Products:
Oxidation: Peroxides and aldehydes.
Hydrolysis: Free fatty acids (palmitic acid and oleic acid) and glycerophosphoethanol.
Scientific Research Applications
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and hydrolysis reactions.
Biology: Serves as a biomarker for alcohol consumption due to its formation in the presence of ethanol.
Medicine: Investigated for its potential role in diagnosing and monitoring alcohol abuse.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.
Mechanism of Action
The primary mechanism of action of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt involves its integration into cellular membranes, where it can influence membrane fluidity and signaling pathways. The compound interacts with various proteins and enzymes, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol: Another glycerophospholipid with similar fatty acid chains but a different headgroup.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate: Similar structure but with a phosphate headgroup instead of ethanol.
Uniqueness: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt is unique due to its ethanol headgroup, which is formed specifically in the presence of ethanol and phospholipase D. This makes it a valuable biomarker for alcohol consumption and a useful tool in various biochemical studies .
Properties
Molecular Formula |
C39H74NaO8P |
|---|---|
Molecular Weight |
725.0 g/mol |
IUPAC Name |
sodium;ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C39H75O8P.Na/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-39(41)47-37(36-46-48(42,43)45-6-3)35-44-38(40)33-31-29-27-25-23-21-18-16-14-12-10-8-5-2;/h19-20,37H,4-18,21-36H2,1-3H3,(H,42,43);/q;+1/p-1/b20-19-;/t37-;/m1./s1 |
InChI Key |
JFUGSRIBTPUDOW-VYMFHCNISA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



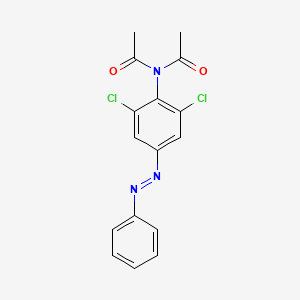
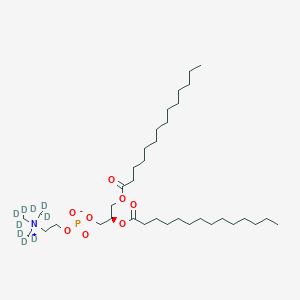
![Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942496.png)
![Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate](/img/structure/B11942500.png)


![1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11942528.png)
![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11942543.png)
